

Performance of Fenazaquin-D13 in Food Matrices: A Comparative Guide

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Compound of Interest

Compound Name: Fenazaquin-D13

Cat. No.: B15556661

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For researchers, scientists, and drug development professionals, the precise quantification of pesticide residues in diverse food matrices is critical for ensuring food safety and for environmental monitoring. This guide offers an objective comparison of the analytical methodologies for the determination of fenazaquin, a quinazoline-based acaricide and insecticide. The performance of its deuterated internal standard, **Fenazaquin-D13**, is evaluated in the context of these methods, supported by experimental data from established protocols.

Fenazaquin is utilized to control mites and other pests on a variety of fruits, vegetables, and crops.[1] Regulatory bodies globally have set Maximum Residue Limits (MRLs) to protect consumers, making robust analytical methods essential for compliance monitoring.[1] The primary techniques for fenazaquin residue analysis are High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).[2][3] The use of an isotopically labeled internal standard like **Fenazaquin-D13** is crucial in these methods to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

Comparative Analysis of Method Performance

The choice of analytical method for fenazaquin analysis is dictated by factors such as the food matrix, required sensitivity, and available instrumentation.[3] HPLC-MS/MS is generally favored for its high sensitivity and applicability to a wide range of compounds, including those that are not amenable to GC analysis.[4][5] GC-MS is a robust alternative, particularly for thermally stable and volatile compounds.[2]

The following table summarizes key performance parameters for HPLC-MS/MS and GC-MS in the analysis of fenazaquin. The use of **Fenazaquin-D13** as an internal standard is assumed to contribute to achieving the reported levels of precision and accuracy by correcting for analyte loss during sample processing and for signal suppression or enhancement in the mass spectrometer.

Performance Parameter	HPLC-MS/MS	GC-MS
Linearity (R ²)	≥ 0.99[2]	≥ 0.99[2]
Recovery (%)	70 - 120%[2][3]	94.80% - 102.80%[2]
Limit of Detection (LOD)	0.003 mg/kg[2]	0.01 mg/L[2]
Limit of Quantification (LOQ)	0.01 mg/kg[1][2][6]	0.05 mg/L[2]
Precision (RSD%)	< 20%[2]	Not explicitly stated for fenazaquin[2]

Experimental Protocols

A standardized and widely adopted sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is commonly employed for both HPLC-MS/MS and GC-MS analysis of fenazaquin residues in various food matrices, particularly fruits and vegetables. [1][2][7]

Sample Preparation: QuEChERS Method

The QuEChERS method provides an efficient extraction and cleanup of fenazaquin residues from complex food matrices.[2]

- Homogenization: A representative sample of the food commodity is homogenized to ensure uniformity.[2]

- Extraction: A 10-15 g subsample of the homogenate is placed in a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. At this stage, a known amount of **Fenazaquin-D13** internal standard is added to the sample. Extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added to induce phase separation.[2]
- Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.[2]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats) and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.[2]
- Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by HPLC-MS/MS or may require solvent exchange for GC-MS analysis.[2]

Instrumental Analysis: HPLC-MS/MS

HPLC-MS/MS is a highly sensitive and selective method for the analysis of fenazaquin.[2]

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used.[2][3]
 - Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like ammonium formate or formic acid) and an organic solvent such as methanol or acetonitrile is employed.[2][8]
 - Flow Rate: Typically in the range of 0.3-0.5 mL/min.[2]
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]
 - Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both fenazaquin and **Fenazaquin-D13**.

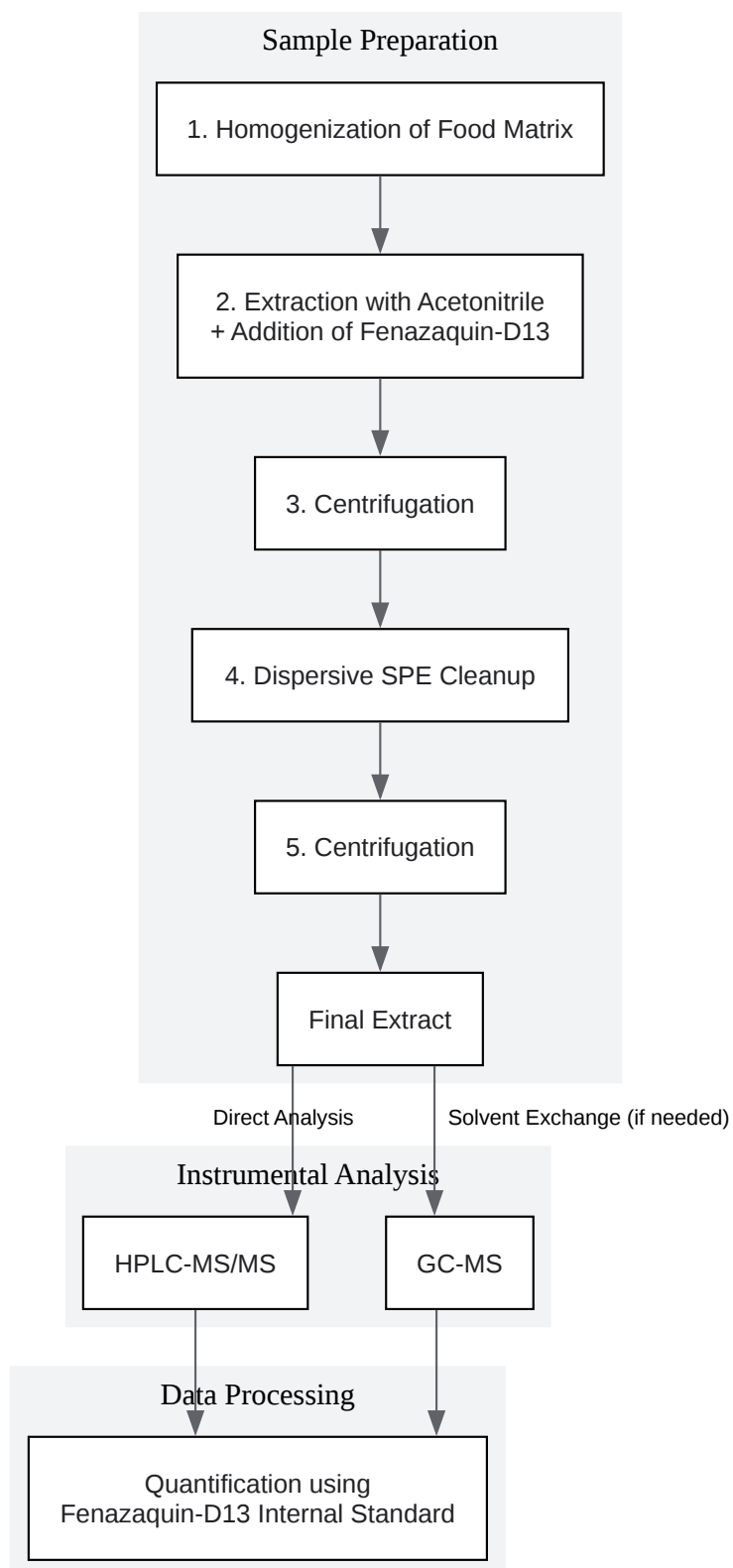
Instrumental Analysis: GC-MS

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like fenazaquin.[2]

- Chromatographic Separation:
 - Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.[2]
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]
 - Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of analytes.[2]
 - Injection: Splitless injection is often used to maximize the transfer of the analyte to the column.[2]
- Mass Spectrometry Detection:
 - Ionization: Electron Ionization (EI) is standard.
 - Analysis: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.

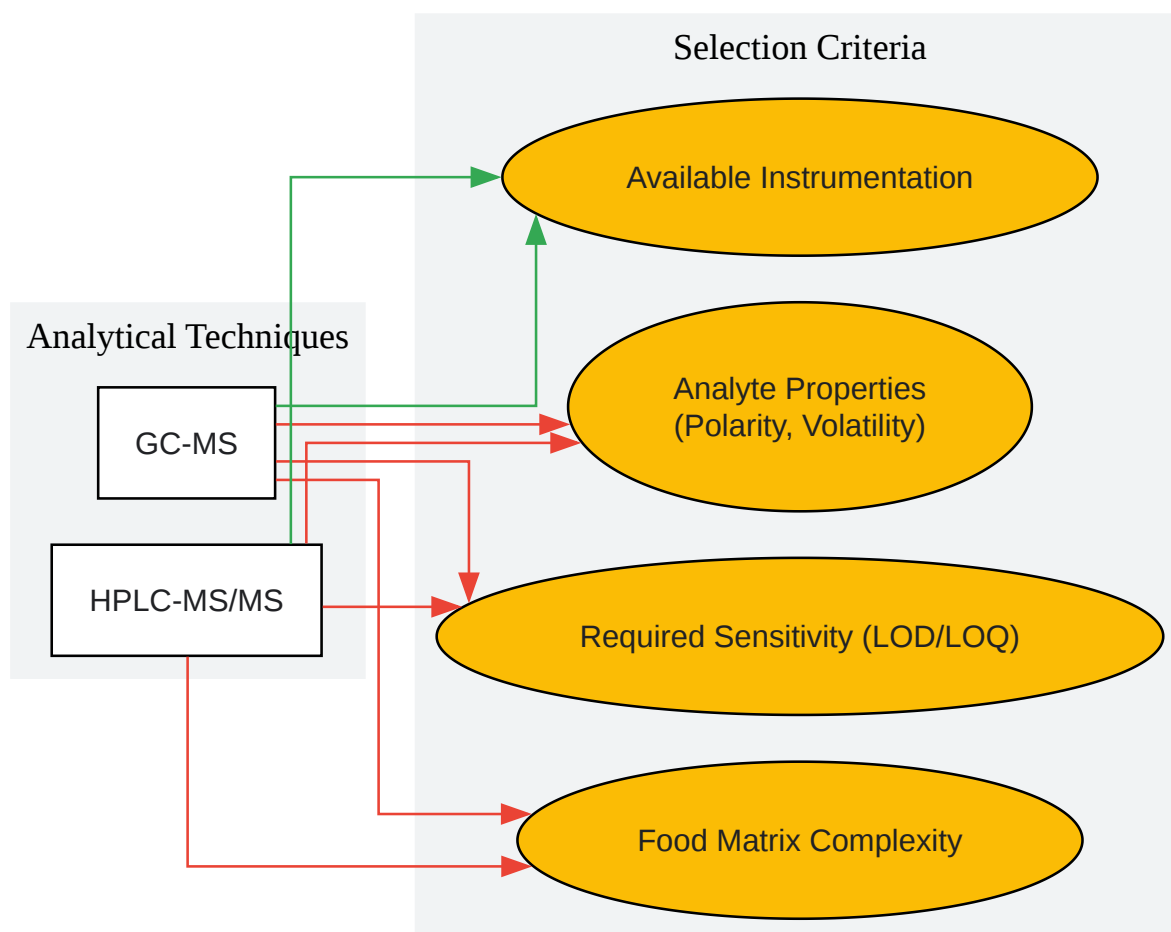
Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship of the components.



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Caption: General workflow for the analysis of fenazaquin in food matrices.



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